Cas no 1252924-32-5 (2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1252924-32-5x500.png)
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
- STL029863
- 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide
- 2-((3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
-
- インチ: 1S/C20H23N3O2S2/c1-4-5-10-23-19(25)18-16(9-11-26-18)22-20(23)27-12-17(24)21-15-8-6-7-13(2)14(15)3/h6-9,11H,4-5,10,12H2,1-3H3,(H,21,24)
- InChIKey: UEOIZYRIZRSRID-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=CC=C(C)C=1C)=O)C1=NC2C=CSC=2C(N1CCCC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 584
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 115
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-0769-5mg |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide |
1252924-32-5 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-0769-25mg |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide |
1252924-32-5 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6609-0769-30mg |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide |
1252924-32-5 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6609-0769-1mg |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide |
1252924-32-5 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-0769-20mg |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide |
1252924-32-5 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6609-0769-2mg |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide |
1252924-32-5 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-0769-40mg |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide |
1252924-32-5 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6609-0769-20μmol |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide |
1252924-32-5 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-0769-10mg |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide |
1252924-32-5 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-0769-10μmol |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide |
1252924-32-5 | 10μmol |
$69.0 | 2023-09-07 |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide 関連文献
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamideに関する追加情報
Introduction to 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide and Its Applications in Modern Chemical Biology
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide, with the CAS number 1252924-32-5, represents a significant advancement in the field of chemical biology. This compound has garnered considerable attention due to its unique structural properties and promising biological activities. The molecule is characterized by a fused heterocyclic system, incorporating a thiophene ring linked to a pyrimidine core, which is further functionalized with a sulfanyl group and an acetamide moiety. Such structural features make it a versatile candidate for various pharmaceutical and biochemical applications.
The thieno[3,2-d]pyrimidine scaffold is particularly noteworthy, as it has been extensively studied for its potential in drug discovery. This bicyclic system combines the aromaticity of the thiophene ring with the bioisosteric properties of the pyrimidine moiety, offering a scaffold that can interact with multiple biological targets. Recent studies have highlighted the importance of thiophene derivatives in developing novel therapeutic agents, particularly in the treatment of inflammatory diseases and cancer. The presence of the 3-butyl substituent in this compound enhances its lipophilicity, facilitating better membrane penetration and potentially improving bioavailability.
The sulfanyl group attached to the thiophene ring introduces a polar character to the molecule, which can influence its interactions with biological targets. Sulfanyl-containing compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. In particular, the sulfanyl group can act as a hydrogen bond acceptor or donor, enhancing the compound's ability to interact with proteins and nucleic acids. This feature makes 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide a promising candidate for further investigation in drug development.
The acetamide moiety at the nitrogen position provides additional functionality to the molecule. Acetamides are known for their ability to modulate enzyme activity and have been widely used in the development of agrochemicals and pharmaceuticals. In this compound, the acetamide group is linked to a 2,3-dimethylphenyl ring, which further enhances its pharmacological potential. The dimethylphenyl substituent can influence electronic properties and binding affinity towards biological targets. This combination of structural elements makes 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide a multifaceted compound with potential applications in various therapeutic areas.
Recent research has demonstrated the efficacy of thiophene derivatives in modulating inflammatory pathways. Specifically, compounds containing the thieno[3,2-d]pyrimidine scaffold have shown promise in inhibiting key enzymes involved in inflammation, such as COX-2 and LOX. The sulfanyl group in 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide may further enhance these effects by interacting with inflammatory mediators and modulating signaling pathways. This has led to increased interest in exploring this compound for its potential anti-inflammatory properties.
In addition to its anti-inflammatory potential, 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide has shown promise in preclinical studies as an anticancer agent. The unique structural features of this compound allow it to interact with various cellular targets involved in cancer progression. For instance, studies have suggested that it may inhibit kinases and other enzymes that are overexpressed in cancer cells. The presence of both lipophilic and hydrophilic regions in the molecule enhances its ability to penetrate cellular membranes and reach intracellular targets.
The synthesis of 2-{(3-butyl-4-oxyo-[1][1][1]-thienopyridine]-sulfinamido}-N-(dimethylbenzamido) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include cyclization reactions to form the thienopyridine core followed by functionalization with sulfanyl and acetamide groups. Advanced spectroscopic techniques such as NMR and mass spectrometry are essential for characterizing the compound's structure throughout synthesis. The use of high-performance chromatography (HPLC) ensures that impurities are minimized before final product isolation.
The pharmacokinetic properties of 2-{(1]-butyloxy-[1]-thiophene}-sulfinamido}-N-(dimethylbenzamido) acetamide are also crucial factors that determine its therapeutic efficacy. Studies have shown that this compound exhibits moderate solubility in water but good solubility in organic solvents like DMSO and methanol. This solubility profile suggests that it may be suitable for oral administration or topical application depending on further formulation development. Additionally; metabolic stability studies indicate that it undergoes slow degradation; which could contribute;to prolonged half-life; enhancing;its;bioavailability.
In conclusion; 25792589981252924–32–5 represents;an;intriguing;compound;with;potential applications across multiple therapeutic areas including inflammation management;cancer treatment;;and beyond Its unique structural features such as thienopyridine core sulfanyl group ;and dimethylphenyl substituent contribute significantly towards its biological activity Recent research highlights its promise as an anti-inflammatory ;and anticancer agent while future studies will continue exploring additional pharmacological effects Additionally advances;in synthetic methodologies will further improve production efficiency ensuring wider accessibility for research applications Overall this compound exemplifies how innovative molecular design can lead discovery breakthroughs chemical biology field
1252924-32-5 (2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide) 関連製品
- 1217822-95-1((2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid)
- 168141-99-9(4-Hydroxyquinoline-2-carbaldehyde)
- 2921870-77-9(1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol)
- 1897138-64-5(3-bromo-4-fluoro-5-methoxybenzonitrile)
- 1526729-35-0((3-chloro-2-fluorophenyl)methyl(pentyl)amine)
- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)
- 1261810-73-4(methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate)
- 1823653-50-4(Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester)
- 301309-67-1(2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide)



